Sodium 4-mercaptobenzene sulfonate
Overview
Description
Sodium 4-mercaptobenzene sulfonate is an organosulfur compound with the chemical formula C6H4(SO3Na)(SH). It is a potent nucleophile and is known for its ability to react rapidly with various electrophiles. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 4-mercaptobenzene sulfonate can be synthesized through several methods. One common approach involves the sulfonation of thiophenol with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically require controlled temperatures and the use of appropriate solvents to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize advanced equipment to maintain precise reaction conditions, ensuring consistent product quality. The use of continuous flow reactors and automated systems helps in scaling up the production while minimizing human intervention.
Chemical Reactions Analysis
Types of Reactions: Sodium 4-mercaptobenzene sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to its corresponding thiol.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reactions typically occur under mild conditions with the use of appropriate catalysts.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Sodium 4-mercaptobenzene sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is employed in studies involving enzyme inhibition and protein modification.
Medicine: Research has shown its potential in inhibiting carcinogenesis by trapping direct-acting carcinogens.
Industry: It is used in the production of surfactants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which sodium 4-mercaptobenzene sulfonate exerts its effects involves its nucleophilic properties. It reacts with electrophiles, forming stable adducts that can inhibit various biochemical pathways. The compound targets specific molecular sites, such as active sites of enzymes, thereby modulating their activity and function.
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: A widely used surfactant with similar sulfonate functionality.
Sodium sulfinates: These compounds share the sulfonate group but differ in their reactivity and applications.
Uniqueness: Sodium 4-mercaptobenzene sulfonate is unique due to its dual functionality as both a nucleophile and a sulfonate. This duality allows it to participate in a broader range of chemical reactions compared to other sulfonates, making it a versatile reagent in both research and industrial applications.
Properties
IUPAC Name |
sodium;4-sulfanylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3S2.Na/c7-11(8,9)6-3-1-5(10)2-4-6;/h1-4,10H,(H,7,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZVOYZHSCHMLJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S)S(=O)(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30185819 | |
Record name | Sodium 4-mercaptobenzene sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31984-70-0 | |
Record name | Sodium 4-mercaptobenzene sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031984700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium 4-mercaptobenzene sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30185819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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